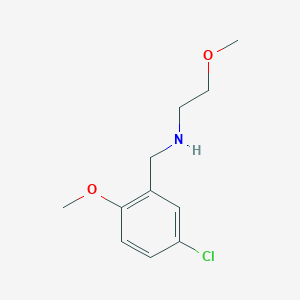![molecular formula C13H10Cl2N4O B504020 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B504020.png)
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process involves the use of mixed acids, nitric acid, and specific reaction conditions such as a reaction temperature of 60°C and a residence time of 30 seconds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale continuous flow microreactor systems to enhance reaction efficiency and yield. The use of such systems allows for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A key intermediate in the synthesis of triazole derivatives.
1-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl-1H-1,2,4-triazole: Another triazole derivative with similar structural features.
Uniqueness
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and furyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10Cl2N4O |
|---|---|
Molecular Weight |
309.15g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-1-3-10(11(15)5-8)12-4-2-9(20-12)6-16-13-17-7-18-19-13/h1-5,7H,6H2,(H2,16,17,18,19) |
InChI Key |
QKRXXPIWDGIQSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503938.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B503939.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}tryptophan](/img/structure/B503940.png)
![1-phenyl-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B503941.png)

![1-[(5-Chloro-2-methoxybenzyl)amino]propan-2-ol](/img/structure/B503943.png)

![5-[(3-Bromo-5-ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503946.png)
![2-({[5-(2-Chlorophenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B503951.png)
![1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503953.png)
![N-[[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B503956.png)
![N-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B503957.png)
![2-({[5-(3-Chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol](/img/structure/B503958.png)
![N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503959.png)
